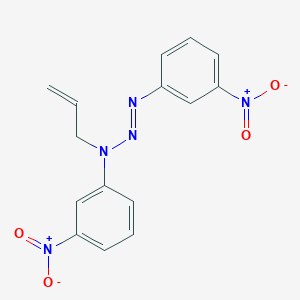
(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1,3-ビス(3-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-1-エン: は、トリアゼン誘導体クラスに属する有機化合物です。トリアゼンは、特に抗腫瘍剤としての医薬品化学における多様な用途で知られています。この化合物は、2つのニトロフェニル基とトリアゼンコアに結合したプロプ-2-エン-1-イル基を特徴としており、様々な化学的および生物学的研究の対象となる分子です。
準備方法
合成経路と反応条件
(1E)-1,3-ビス(3-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-1-エンの合成は、通常、3-ニトロアニリンと適切なアルキル化剤を制御された条件下で反応させることから始まります。一般的な方法には、次の手順が含まれます。
ジアゾ化: 3-ニトロアニリンを亜硝酸ナトリウムと塩酸で処理して、ジアゾニウム塩を形成します。
カップリング反応: ジアゾニウム塩を次に、プロプ-2-エン-1-イルアミンなどのアルキル化剤と反応させて、トリアゼン誘導体を形成します。
精製: 粗生成物は、再結晶またはクロマトグラフィー技術を使用して精製し、目的の化合物を高純度で得ます。
工業生産方法
(1E)-1,3-ビス(3-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-1-エンの工業生産は、同様の合成経路を使用する可能性がありますが、より大規模になります。このプロセスは、収率と効率を最適化するために、反応条件と精製工程を精密に制御するための自動システムを組み込むことがよくあります。
化学反応の分析
反応の種類
(1E)-1,3-ビス(3-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-1-エンは、様々な化学反応を起こし、以下が含まれます。
酸化: ニトロフェニル基は、強い酸化条件下でさらに酸化することができます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元することができます。
置換: トリアゼンコアは、求核置換反応に関与することができ、プロプ-2-エン-1-イル基は他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。
還元: パラジウム炭素(Pd / C)触媒を使用した水素ガス。
置換: 塩基性条件下でのアミンまたはチオールなどの求核剤。
形成される主な生成物
酸化: 追加の酸素官能基を持つニトロ誘導体の形成。
還元: 3-アミノフェニル誘導体の形成。
置換: 異なる置換基を持つ新しいトリアゼン誘導体の形成。
科学研究への応用
化学
化学において、(1E)-1,3-ビス(3-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-1-エンは、より複雑な分子の合成のための前駆体として使用されます。そのユニークな構造により、様々な修飾が可能になり、有機合成において貴重な中間体となっています。
生物学と医学
生物学的および医学的研究において、この化合物は、その潜在的な抗腫瘍特性について研究されています。トリアゼン誘導体は、癌細胞に対して細胞毒性を示すことが知られており、(1E)-1,3-ビス(3-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-1-エンは、腫瘍細胞のアポトーシスを誘導する能力について調査されています。
産業
産業部門では、この化合物は、その発色団特性により、染料や顔料の開発に使用されています。また、ポリマーや先端材料の製造における潜在的な用途についても調査されています。
科学的研究の応用
Chemistry
In chemistry, (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential antineoplastic properties. Triazene derivatives are known to exhibit cytotoxic effects on cancer cells, and this compound is investigated for its ability to induce apoptosis in tumor cells.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the production of polymers and advanced materials.
作用機序
(1E)-1,3-ビス(3-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-1-エンの作用機序は、細胞成分との相互作用に関与し、細胞毒性効果をもたらします。ニトロフェニル基は、代謝活性化によって反応性酸素種(ROS)を生成すると考えられており、細胞の巨大分子に酸化ストレスと損傷を引き起こします。これにより、カスパーゼ経路の活性化を介してアポトーシスの誘導が起こります。
類似の化合物との比較
類似の化合物
- (1E)-1,3-ビス(4-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-1-エン
- (1E)-1,3-ビス(3-ニトロフェニル)-3-(ブト-2-エン-1-イル)トリアゼン-1-エン
- (1E)-1,3-ビス(3-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-2-エン
独自性
(1E)-1,3-ビス(3-ニトロフェニル)-3-(プロプ-2-エン-1-イル)トリアゼン-1-エンは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与されるため、ユニークです。
類似化合物との比較
Similar Compounds
- (1E)-1,3-bis(4-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene
- (1E)-1,3-bis(3-nitrophenyl)-3-(but-2-en-1-yl)triaz-1-ene
- (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-2-ene
Uniqueness
(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C15H13N5O4 |
|---|---|
分子量 |
327.29 g/mol |
IUPAC名 |
3-nitro-N-[(3-nitrophenyl)diazenyl]-N-prop-2-enylaniline |
InChI |
InChI=1S/C15H13N5O4/c1-2-9-18(13-6-4-8-15(11-13)20(23)24)17-16-12-5-3-7-14(10-12)19(21)22/h2-8,10-11H,1,9H2 |
InChIキー |
PGCFNECNLYGTIT-UHFFFAOYSA-N |
正規SMILES |
C=CCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696518.png)

![N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide](/img/structure/B11696535.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)
![N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696541.png)
![N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11696544.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11696554.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)


![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
